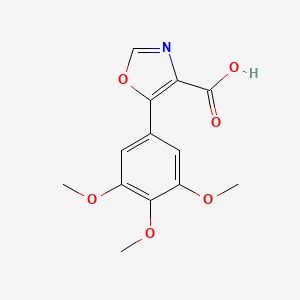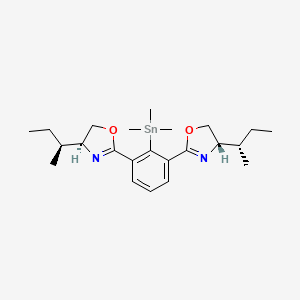
(S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is a complex organic compound characterized by its unique structure, which includes a trimethylstannyl group and two oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) typically involves multiple steps, starting with the preparation of the core phenylene structure, followed by the introduction of the trimethylstannyl group and the oxazole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Aplicaciones Científicas De Investigación
(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its unique structure makes it a potential candidate for the development of novel pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) exerts its effects depends on its specific application. In chemical reactions, the trimethylstannyl group can act as a leaving group, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
(S,S)-BDPP: A similar compound with diphenylphosphino groups instead of oxazole rings.
®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine: Another related compound with different substituents.
Uniqueness
This detailed article provides an overview of (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H36N2O2Sn |
|---|---|
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
[2,6-bis[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane |
InChI |
InChI=1S/C20H27N2O2.3CH3.Sn/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2;;;;/h7-9,13-14,17-18H,5-6,11-12H2,1-4H3;3*1H3;/t13-,14-,17+,18+;;;;/m0..../s1 |
Clave InChI |
OQPMFRXMHKGDQA-WGDKBOQESA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1COC(=N1)C2=C(C(=CC=C2)C3=N[C@H](CO3)[C@@H](C)CC)[Sn](C)(C)C |
SMILES canónico |
CCC(C)C1COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)C(C)CC)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


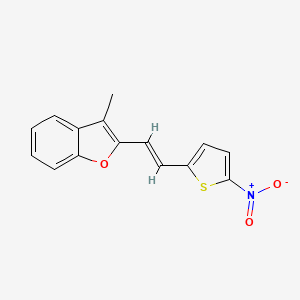
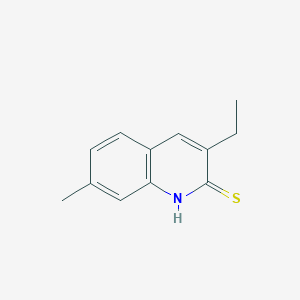


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
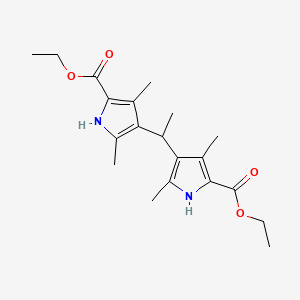
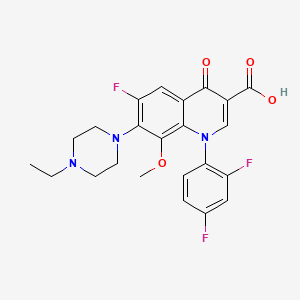
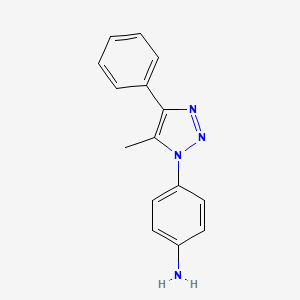
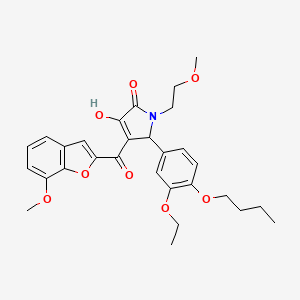

![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)

